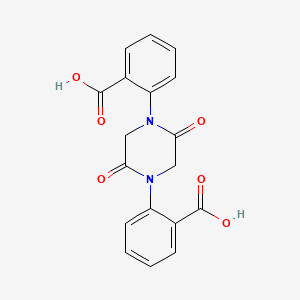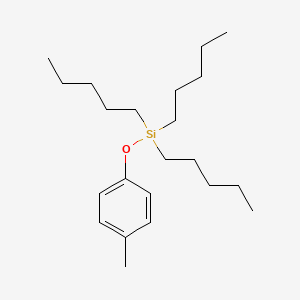
(4-Methylphenoxy)(tripentyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenoxy)(tripentyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three pentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)(tripentyl)silane typically involves the reaction of 4-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-Methylphenol+Tripentylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenoxy)(tripentyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silane group can be reduced to form silanols.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and other reduced derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(4-Methylphenoxy)(tripentyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Methylphenoxy)(tripentyl)silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. The phenoxy group can participate in aromatic interactions, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
Triphenylsilane: Contains phenyl groups instead of pentyl groups.
Triethylsilane: Contains ethyl groups instead of pentyl groups.
Uniqueness
(4-Methylphenoxy)(tripentyl)silane is unique due to the combination of its phenoxy and tripentyl groups, which confer distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
59646-12-7 |
|---|---|
Formule moléculaire |
C22H40OSi |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
(4-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-11-18-24(19-12-9-6-2,20-13-10-7-3)23-22-16-14-21(4)15-17-22/h14-17H,5-13,18-20H2,1-4H3 |
Clé InChI |
DRMIIALFJYMGQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


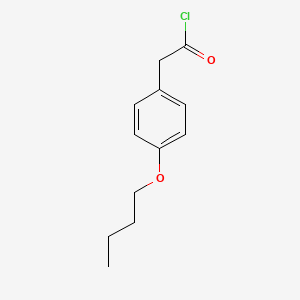
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
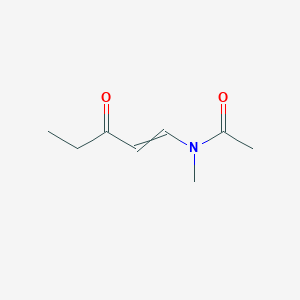
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
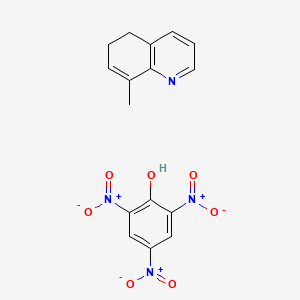
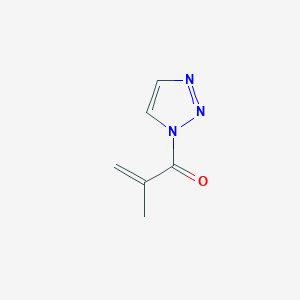


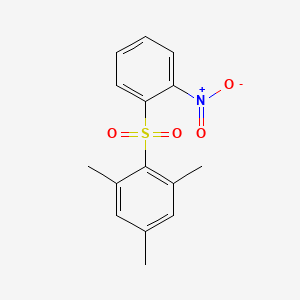
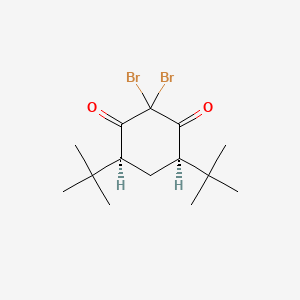
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)

